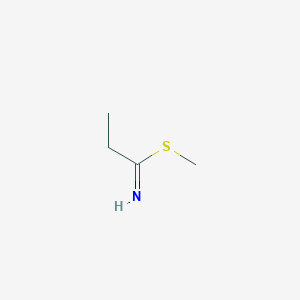![molecular formula C52H41P B12593932 Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane CAS No. 620630-42-4](/img/structure/B12593932.png)
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan ist eine organische Phosphorverbindung, die sich durch ihre einzigartige Struktur auszeichnet, die Biphenyl- und Phenylethenylgruppen umfasst, die an ein zentrales Phosphoratom gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan umfasst typischerweise die Reaktion von Biphenyl- und Phenylethenyl-Derivaten mit Phosphortrichlorid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und beinhaltet die Verwendung einer Base wie Natrium oder Kalium, um die Bildung der Phosphanverbindung zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde Schritte beinhalten, um die Reinheit und Ausbeute des Produkts zu gewährleisten, wie z. B. Umkristallisation und Reinigung durch Säulenchromatographie. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.
Reduktion: Sie kann reduziert werden, um sekundäre Phosphine zu bilden.
Substitution: Die Phenylethenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid oder andere Reduktionsmittel.
Substitution: Halogenierungsmittel oder Nucleophile in Gegenwart eines Katalysators
Hauptprodukte
Oxidation: Phosphinoxide.
Reduktion: Sekundäre Phosphine.
Substitution: Verschiedene substituierte Phosphine, abhängig von den verwendeten Reagenzien
Wissenschaftliche Forschungsanwendungen
Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und Katalyse verwendet.
Medizin: Untersucht auf seine mögliche Verwendung in Arzneimittel-Abgabesystemen.
Industrie: Wird bei der Synthese von fortschrittlichen Materialien und Polymeren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan beinhaltet seine Fähigkeit, mit Metallzentren zu koordinieren und stabile Komplexe zu bilden. Diese Komplexe können dann an verschiedenen katalytischen Kreisläufen teilnehmen und Reaktionen wie Hydrierung, Hydroformylierung und Kreuzkupplung ermöglichen. Die Biphenyl- und Phenylethenylgruppen bieten sterische und elektronische Eigenschaften, die die Reaktivität und Selektivität der Verbindung verbessern .
Wirkmechanismus
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzol: Ähnlich in der Struktur, enthält jedoch Nitrogruppen anstelle von Phosphor.
2-Ethinyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Enthält eine Ethinylgruppe anstelle einer Phosphangruppe.
Einzigartigkeit
Tris([1,1’-Biphenyl]-4-yl)bis(2-phenylethenyl)-λ5-phosphan ist aufgrund seines Phosphor-Zentrums einzigartig, das es ihm ermöglicht, als vielseitiger Ligand in der Koordinationschemie zu fungieren. Seine Fähigkeit, stabile Komplexe mit verschiedenen Metallen zu bilden, macht es wertvoll in der Katalyse und Materialwissenschaft .
Eigenschaften
CAS-Nummer |
620630-42-4 |
|---|---|
Molekularformel |
C52H41P |
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H |
InChI-Schlüssel |
FLNPOOXAPNVVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)




propanedinitrile](/img/structure/B12593916.png)

![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
